5-{[4-(4-biphenylyloxy)phenyl]amino}-5-oxopentanoic acid
Overview
Description
5-{[4-(4-biphenylyloxy)phenyl]amino}-5-oxopentanoic acid is a useful research compound. Its molecular formula is C23H21NO4 and its molecular weight is 375.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.14705815 g/mol and the complexity rating of the compound is 487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Precursor in Biosynthesis and Isotopomer Preparation
5-Amino-4-oxopentanoic acid, closely related to the compound , is a precursor in the biosynthesis of biologically active porphyrins such as chlorophyll, bacteriochlorophyll, and heme, which are central to processes like photosynthesis and oxygen transport (Shrestha‐Dawadi & Lugtenburg, 2003).
2. Solar Cell Applications
Research on organic dyes, which may include derivatives similar to 5-{[4-(4-biphenylyloxy)phenyl]amino}-5-oxopentanoic acid, has shown their application in solar cell devices, demonstrating significant power conversion efficiencies (Robson et al., 2013).
3. Constituent in Toxins
Certain amino acids similar to the subject compound have been identified as constituents in AM-toxins (Shimohigashi et al., 1976).
4. Potential in Cosmetic Applications
Studies have found compounds with a structure akin to this compound in pineapple fruit, exhibiting inhibitory activities against tyrosinase, suggesting their potential as skin whitening agents in cosmetic applications (Zheng et al., 2010).
5. Applications in Infrared Tracing
Research on W(CO)5 complexes of compounds structurally related to the subject compound shows potential for infrared detectable tracers for the amino function (Kowalski et al., 2009).
6. Antioxidant Properties
Phenolic compounds, including those structurally related to this compound, have been studied for their antioxidant properties and ability to inhibit lipid peroxidation (Dinis et al., 1994).
7. Applications in HIV-Protease Assays
Compounds similar to the subject compound have been utilized in the development of chromogenic protease substrates for detecting HIV-protease activity (Badalassi et al., 2002).
Properties
IUPAC Name |
5-oxo-5-[4-(4-phenylphenoxy)anilino]pentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c25-22(7-4-8-23(26)27)24-19-11-15-21(16-12-19)28-20-13-9-18(10-14-20)17-5-2-1-3-6-17/h1-3,5-6,9-16H,4,7-8H2,(H,24,25)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVXHHGMAGTJKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=O)CCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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